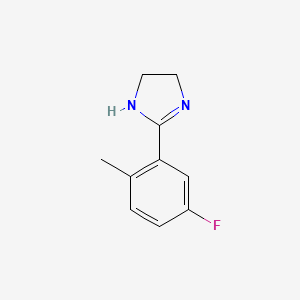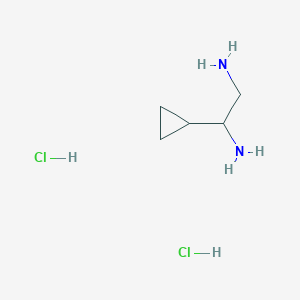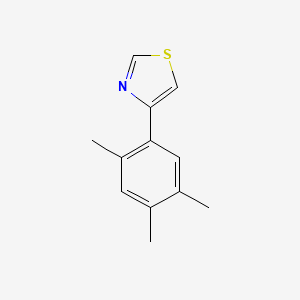
4-(2,4,5-Trimethylphenyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4,5-Trimethylphenyl)-1,3-thiazole is an organic compound characterized by the presence of a thiazole ring substituted with a 2,4,5-trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole typically involves the reaction of 2,4,5-trimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the thiazole ring can be achieved using metal hydrides or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4,5-Trimethylphenyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2,4,5-Trimethylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 1-(2,4,5-trimethylphenyl)-
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Comparison: 4-(2,4,5-Trimethylphenyl)-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the thiazole ring allows for specific interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C12H13NS |
|---|---|
Molekulargewicht |
203.31 g/mol |
IUPAC-Name |
4-(2,4,5-trimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-8-4-10(3)11(5-9(8)2)12-6-14-7-13-12/h4-7H,1-3H3 |
InChI-Schlüssel |
GVMXDBNHGORZQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C2=CSC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


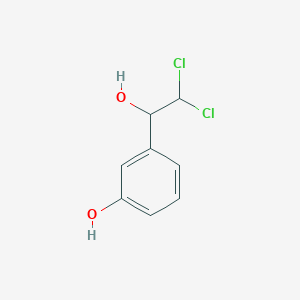
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
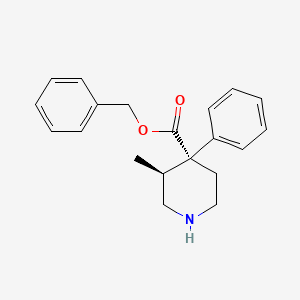
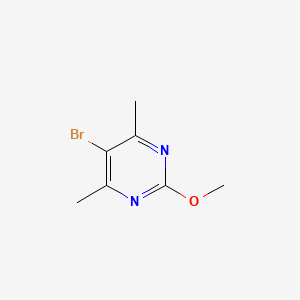
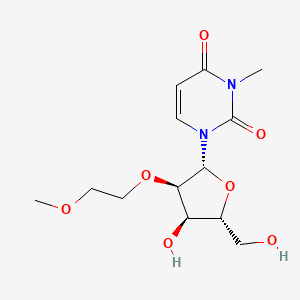
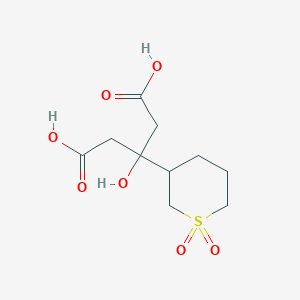
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
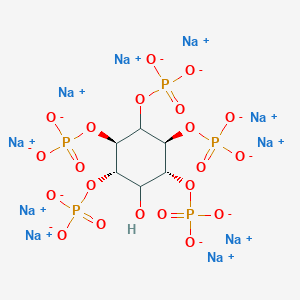
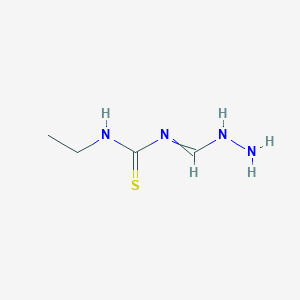
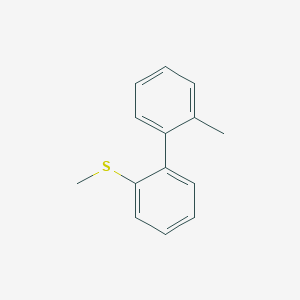
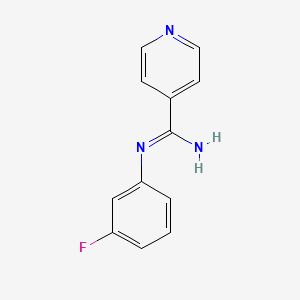
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
